molecular formula C10H15N3 B11911873 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine

Cat. No.: B11911873
M. Wt: 177.25 g/mol
InChI Key: ONUUPBVGFRMMJO-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a heterocyclic compound that features an indazole moiety fused with a cyclopropane ring. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-8-5-7(8)10-6-3-1-2-4-9(6)12-13-10/h7-8H,1-5,11H2,(H,12,13)

InChI Key

ONUUPBVGFRMMJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3CC3N

Origin of Product

United States

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